N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methoxy-N'-methylbenzenesulfonohydrazide
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Description
“N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methoxy-N’-methylbenzenesulfonohydrazide” is a complex organic compound. It is likely to be a derivative of fluazinam, a fungicide used in agriculture . It may also have some relation to ubrogepant, a medication used for acute migraines .
Synthesis Analysis
The synthesis of such compounds often involves the use of trifluoromethylpyridines as key structural motifs . The optimal structure of the pyridine group was found to be 5-CF3 . The free amine was transformed into pexidartinib by reducing amination .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The compound contains a trifluoromethyl group (-CF3), a chloro group (-Cl), a pyridinyl group, a methoxy group (-OCH3), and a methylbenzenesulfonohydrazide group .Chemical Reactions Analysis
The compound’s chemical reactions would likely involve the trifluoromethyl group and the pyridinyl group, which are key structural motifs in active agrochemical and pharmaceutical ingredients . The compound may also participate in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. It is likely to be a solid at room temperature . The compound’s fluorine atoms would give it unique physicochemical properties .Safety and Hazards
Properties
IUPAC Name |
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methoxy-N'-methylbenzenesulfonohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N3O3S/c1-21(13-12(15)7-9(8-19-13)14(16,17)18)20-25(22,23)11-5-3-10(24-2)4-6-11/h3-8,20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHPFBACYMOZSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NS(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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